[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone: is a synthetic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone typically involves multiple steps, including the introduction of deuterium atoms. The process may start with the preparation of the indole and naphthalene precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound would require scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods like chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at various positions on the indole or naphthalene rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone is used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: In biological research, this compound can be used in metabolic studies to track the incorporation and transformation of deuterium-labeled molecules within biological systems.
Medicine: In medicine, the compound’s unique properties may be explored for drug development, particularly in designing deuterated drugs that exhibit improved metabolic stability and reduced side effects.
Industry: Industrially, the compound can be used in the development of advanced materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone exerts its effects involves the interaction of its functional groups with specific molecular targets. The deuterium atoms may influence the compound’s metabolic pathways, leading to altered pharmacokinetics and dynamics. The molecular targets and pathways involved can include enzymes and receptors that interact with the indole and naphthalene moieties.
Comparison with Similar Compounds
- [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-benzylmethanone
- [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-phenylmethanone
Comparison: Compared to similar compounds, [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone is unique due to the presence of the naphthalene ring, which may confer distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Biological Activity
Overview of the Compound
Chemical Structure : The compound belongs to a class of molecules that often exhibit significant biological activity due to their structural features, which include an indole moiety and a naphthalene ring. These structural components are known for their interactions with various biological targets.
- Antioxidant Activity : Compounds with indole and naphthalene structures have been reported to possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Anticancer Properties : Many indole derivatives have shown potential as anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK.
- Neuroprotective Effects : The presence of hydroxyl groups in these compounds can enhance their neuroprotective effects. They may help in reducing neuroinflammation and promoting neuronal survival under stress conditions.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Studies
- Study on Indole Derivatives : Research has shown that certain indole derivatives can inhibit tumor growth in animal models by inducing cell cycle arrest and apoptosis in cancer cells (Journal of Medicinal Chemistry).
- Naphthalene-Based Compounds : A study highlighted the efficacy of naphthalene derivatives in treating bacterial infections, demonstrating their ability to inhibit bacterial growth effectively (Bioorganic & Medicinal Chemistry Letters).
Data Tables
Properties
Molecular Formula |
C23H21NO2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3/i1D3,2D2,3D2 |
InChI Key |
MDXHTLBJLOYLRK-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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